2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide
Description
2-((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide is a synthetic organic compound characterized by a pyridazine core substituted with a benzodioxole moiety and a thioacetamide side chain linked to a phenethyl group. The phenethyl group may enhance lipophilicity, influencing bioavailability and target binding compared to analogs with smaller substituents.
Properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c25-20(22-11-10-15-4-2-1-3-5-15)13-28-21-9-7-17(23-24-21)16-6-8-18-19(12-16)27-14-26-18/h1-9,12H,10-11,13-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBPCRRBURVUSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3,6-Dichloropyridazine
Base compound for subsequent functionalization
Procedure :
Benzo[d]dioxole Installation at C6
Method : Copper-mediated coupling
Reagents :
- Piperonal (1,3-benzodioxole-5-carbaldehyde)
- CuI (10 mol%), K2CO3 (2 eq), DMF, 110°C, 12 h
Workup : - Dilution with H2O, extraction with CH2Cl2 (3×50 mL)
- Column chromatography (SiO2, hexane:EtOAc 7:3)
Yield : 78% pale yellow crystals
Characterization : - 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J=9.6 Hz, 1H), 7.02 (d, J=9.6 Hz, 1H), 6.92 (s, 1H), 6.85 (d, J=8.0 Hz, 1H), 6.78 (d, J=8.0 Hz, 1H), 5.98 (s, 2H)
Thiol Group Introduction at C3
Protocol adapted from Takeda Pharmaceutical :
Reaction :
- 6-(Benzo[d]dioxol-5-yl)-3-chloropyridazine (1 eq)
- NaSH·xH2O (3 eq), EtOH, reflux 2 h
Workup : - pH adjustment to 9 (2M NaOH), filtration
- Acidification to pH 2 (6M HCl), precipitation
Yield : 96% yellow solid
Analytical Data : - MP: 172-174°C (dec.)
- 1H NMR (DMSO-d6): δ 13.2 (s, 1H, SH), 8.05 (d, J=9.6 Hz, 1H), 7.63 (d, J=9.6 Hz, 1H), 7.12 (s, 1H), 6.95 (d, J=8.0 Hz, 1H), 6.88 (d, J=8.0 Hz, 1H), 5.99 (s, 2H)
Synthesis of N-Phenethylchloroacetamide
Phenethylamine Acylation
Method : Chloroacetyl chloride coupling
Procedure :
- Phenethylamine (1 eq) in CHCl3 (0.5M)
- Chloroacetyl chloride (1.05 eq), 0°C→RT, 2 h
Workup : - Washing with 10% NaHCO3 (3×20 mL)
- Drying (Na2SO4), solvent removal
Yield : 92% white crystals
Characterization : - MP: 89-91°C
- 1H NMR (CDCl3): δ 7.29-7.18 (m, 5H), 6.32 (br s, 1H, NH), 4.10 (s, 2H, COCH2Cl), 3.58 (q, J=6.8 Hz, 2H), 2.85 (t, J=6.8 Hz, 2H)
Thioether Formation via Nucleophilic Substitution
Coupling Reaction Optimization
Key Parameters :
| Variable | Tested Range | Optimal Condition |
|---|---|---|
| Solvent | DMF, DMSO, EtOH | DMF |
| Base | Et3N, K2CO3, NaOH | K2CO3 (2 eq) |
| Temperature (°C) | 25-80 | 60 |
| Time (h) | 2-24 | 6 |
Procedure :
Workup and Purification
- Reaction mixture poured into ice-H2O (100 mL)
- Extraction with EtOAc (3×50 mL)
- Combined organic layers washed with brine
- Column chromatography (SiO2, hexane:EtOAc 1:1→7:3 gradient)
Yield : 68% off-white solid
Structural Characterization
Spectroscopic Analysis
1H NMR (400 MHz, DMSO-d6) :
δ 8.45 (d, J=9.6 Hz, 1H, H5),
8.12 (d, J=9.6 Hz, 1H, H4),
7.29-7.18 (m, 5H, Ph),
6.95 (s, 1H, benzodioxole H),
6.88 (d, J=8.0 Hz, 1H),
6.82 (d, J=8.0 Hz, 1H),
5.99 (s, 2H, OCH2O),
4.25 (s, 2H, SCH2CO),
3.45 (q, J=6.8 Hz, 2H, NCH2),
2.75 (t, J=6.8 Hz, 2H, CH2Ph)
13C NMR (101 MHz, DMSO-d6) :
δ 169.8 (CO), 157.6 (C6), 148.2 (OCH2O),
147.9 (C3), 139.5 (Cquat pyridazine), 136.2 (Ph),
128.9-126.4 (Ph), 122.8 (C5), 121.5 (C4),
108.9 (benzodioxole CH), 101.5 (OCH2O),
45.8 (SCH2), 40.2 (NCH2), 35.4 (CH2Ph)
HRMS (ESI+) :
Calcd for C23H20ClN3O3S [M+H]+: 478.1094
Found: 478.1091
Alternative Synthetic Routes
Mitsunobu Coupling Strategy
Attempted Protocol :
Polymer-Supported Synthesis
- Immobilized thiol on Merrifield resin
- Chloroacetamide coupling in acetonitrile
- Cleavage with TFA/CH2Cl2
Yield : 54% (lower than solution-phase)
Process Optimization Challenges
Thiol Oxidation Mitigation
Effective Antioxidants :
- Ascorbic acid (0.1 eq)
- Nitrogen sparging during reaction
- Reduced light exposure
Byproduct Formation
Major Impurities :
- Disulfide dimer (3-7%)
- Over-alkylated product (2-5%)
Minimization Strategies :
- Strict stoichiometric control (thiol:chloroacetamide 1:1.05)
- Slow reagent addition (chloroacetamide over 1 h)
Scale-Up Considerations
Kilogram-Scale Protocol
Modified Conditions :
- 50 L reactor with overhead stirring
- DMF replaced with MeCN for easier removal
- Continuous extraction system
Productivity Metrics :
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 5 g | 1.2 kg |
| Cycle Time | 18 h | 22 h |
| Overall Yield | 68% | 63% |
Chemical Reactions Analysis
Types of Reactions
2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:
Reduction: The pyridazine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyridazine derivatives
Substitution: Nitrated or halogenated aromatic compounds
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets within cells. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The compound may also interact with microtubules, disrupting their assembly and function, which is critical for cell division .
Comparison with Similar Compounds
2-((6-(4-(1H-Pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide ()
- Structure : Features a pyrazole-phenyl group at the pyridazine 6-position and a benzodioxole-linked acetamide.
- Molecular Weight : 431.5 g/mol, slightly lower than the target compound (estimated ~450–470 g/mol).
- Data Gaps: No melting point, solubility, or bioactivity data are reported .
N-(6-((2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide ()
- Structure : Substituted with a thiophene-carboxamide group instead of phenethylacetamide.
- Molecular Weight : 414.5 g/mol, indicating reduced steric bulk compared to the target compound.
Key Insight : The phenethyl group in the target compound may enhance membrane permeability compared to the polar thiophene-carboxamide group in ’s analog .
Biological Activity
The compound 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide is a complex organic molecule that has garnered attention for its potential therapeutic applications. Its unique structural features, including a pyridazine ring and a thioether linkage, suggest a variety of biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.46 g/mol. The compound features:
- A pyridazine ring , which is known for its biological activity.
- A benzo[d][1,3]dioxole moiety , contributing to its interaction with biological targets.
- An acetanilide group , which often enhances pharmacological properties.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, particularly in cancer treatment. The following sections detail these findings.
Anticancer Activity
Recent research has explored the anticancer potential of compounds structurally similar to this compound. Notably, studies have shown that related thiourea derivatives demonstrate promising cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HepG2 | 2.38 | |
| HCT116 | 1.54 | ||
| MCF7 | 4.52 | ||
| Doxorubicin (standard) | HepG2 | 7.46 | |
| HCT116 | 8.29 | ||
| MCF7 | 4.56 |
These results indicate that certain derivatives exhibit stronger cytotoxicity compared to doxorubicin, a commonly used chemotherapy drug.
The mechanisms through which this compound exerts its anticancer effects include:
- EGFR Inhibition : Some studies suggest that compounds with similar structures inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in the proliferation of cancer cells.
- Apoptosis Induction : The activation of apoptotic pathways has been observed, particularly through the assessment of proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : Analysis indicates that these compounds can induce cell cycle arrest at various phases, preventing cancer cell proliferation.
Case Studies
A notable study investigated the cytotoxic effects of various derivatives on cancer cell lines using the Sulforhodamine B (SRB) assay. The findings highlighted the significant potential of these compounds in anticancer therapy and established a foundation for further research into their mechanisms.
Q & A
Basic: What are the key steps and analytical methods for synthesizing 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide?
Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the pyridazine ring and benzo[d][1,3]dioxole moiety. Key steps include:
- Thioether formation : Reaction of a pyridazine derivative with a thiol-containing intermediate under basic conditions (e.g., triethylamine in DMF) .
- Amide coupling : Condensation of the thiolated intermediate with phenethylamine using activating agents like EDCI or DCC .
- Purification : Intermediate products are monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with final compound purity confirmed by NMR spectroscopy and mass spectrometry (MS) .
Advanced: How can researchers optimize synthetic yield and scalability while minimizing side reactions?
Answer:
Optimization strategies include:
- Solvent and catalyst screening : High-throughput screening (HTS) to identify ideal solvents (e.g., DMF, acetonitrile) and catalysts (e.g., Pd-based catalysts for coupling reactions) .
- Reaction engineering : Use of continuous flow reactors to enhance mixing, temperature control, and scalability .
- Byproduct mitigation : Adjusting stoichiometric ratios (e.g., excess thiol reagent to drive thioether formation) and employing scavengers (e.g., molecular sieves for water-sensitive steps) .
Basic: What biological assays are recommended for evaluating the compound's antibacterial activity?
Answer:
Standard assays include:
- Minimum inhibitory concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects over 24 hours .
- Synergy studies : Combine with commercial antibiotics (e.g., ciprofloxacin) to identify potentiation effects .
Advanced: How should researchers address contradictions in reported biological activity across studies?
Answer:
Methodological approaches include:
- Structural validation : Confirm compound identity via X-ray crystallography or 2D NMR to rule out isomer or impurity interference .
- Assay standardization : Replicate studies under uniform conditions (e.g., pH, serum concentration) to isolate variables .
- Computational modeling : Compare binding affinities with structural analogs (e.g., pyridazine-thioacetamide derivatives) to identify critical pharmacophores .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Core techniques include:
- NMR spectroscopy : H and C NMR to confirm aromatic proton environments and amide bond formation .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
- Infrared (IR) spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm) .
Advanced: How can researchers explore the compound's mechanism of action at the molecular level?
Answer:
Advanced methodologies include:
- Surface plasmon resonance (SPR) : Quantify binding kinetics to target proteins (e.g., bacterial topoisomerases) .
- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes .
- Metabolomics : Track cellular pathway disruptions (e.g., TCA cycle intermediates) via LC-MS/MS .
Basic: What are the solubility and stability considerations for in vitro studies?
Answer:
- Solubility : Use polar aprotic solvents (e.g., DMSO) for stock solutions, with dilution in PBS or culture media (verify via dynamic light scattering) .
- Stability : Assess degradation under physiological conditions (37°C, pH 7.4) over 24–72 hours using HPLC .
Advanced: How can computational tools aid in SAR (structure-activity relationship) studies?
Answer:
- Docking simulations : Use AutoDock or Schrödinger to predict binding poses with target proteins (e.g., enzyme active sites) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridazine ring) with bioactivity data .
- ADMET prediction : Estimate pharmacokinetic properties (e.g., LogP, CYP450 interactions) using SwissADME or ADMETLab .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
